molecular formula AuH4NO3S B12652339 Ammonium gold(1+) sulphite CAS No. 71662-32-3

Ammonium gold(1+) sulphite

Cat. No.: B12652339
CAS No.: 71662-32-3
M. Wt: 295.07 g/mol
InChI Key: NHFMFALCHGVCPP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium gold(1+) sulphite is a useful research compound. Its molecular formula is AuH4NO3S and its molecular weight is 295.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

71662-32-3

Molecular Formula

AuH4NO3S

Molecular Weight

295.07 g/mol

IUPAC Name

azanium;gold(1+);sulfite

InChI

InChI=1S/Au.H3N.H2O3S/c;;1-4(2)3/h;1H3;(H2,1,2,3)/q+1;;/p-1

InChI Key

NHFMFALCHGVCPP-UHFFFAOYSA-M

Canonical SMILES

[NH4+].[O-]S(=O)[O-].[Au+]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ammonium Gold I Sulfite

The synthesis of ammonium (B1175870) gold(I) sulfite (B76179) is a well-documented process that relies on the careful selection and reaction of specific precursors. The primary method involves a multi-step aqueous procedure designed to be both economical and efficient. google.comgoogle.com

The process typically begins with a concentrated solution of chloroauric acid (HAuCl₄). google.comgoogle.com Ammonia (B1221849) is added to this acidic gold solution, causing the precipitation of a gold compound. google.comgoogle.com This intermediate precipitate, sometimes referred to as "gold fulminate" in older literature, is not precisely defined but is a critical precursor to the final complex. google.com The formation of this precipitate is practically quantitative, which contributes to the economic viability of the method. google.com

Following precipitation, the solid is thoroughly washed with water, usually by decantation, to remove chloride ions almost completely. google.comgoogle.com This washing step is crucial for the purity of the final product. Once washed, the precipitate is re-suspended in water, and an aqueous solution of ammonium sulfite is added. google.com The ammonium sulfite serves a dual role: it dissolves the gold-containing precipitate and reduces the gold from the +3 oxidation state to the desired +1 oxidation state, forming the stable monovalent gold and ammonium sulfite complex. google.comgoogle.com The resulting product is an aqueous solution of ammonium gold(I) sulfite, often formulated as (NH₄)₃[Au(SO₃)₂]. cabro.it

The key precursors and their functions in the synthesis are summarized in the table below.

PrecursorChemical FormulaRole in Synthesis
Chloroauric AcidHAuCl₄Primary source of gold (Au³⁺)
AmmoniaNH₃Precipitating agent and source of ammonium (NH₄⁺) cations
Ammonium Sulfite(NH₄)₂SO₃Reducing agent (Au³⁺ → Au¹⁺) and complexing agent (source of sulfite SO₃²⁻ ligands)
WaterH₂OSolvent for reactants and final product

Table 1: Precursors in Ammonium Gold(I) Sulfite Synthesis

Mechanistic Investigations of Complex Formation During Synthesis

Precipitation of Gold(III) Compound : The addition of ammonia (B1221849) to the gold(III) chloride solution initiates the formation of an insoluble gold compound. google.com This step effectively separates the gold from the highly acidic and chloride-rich environment.

Reductive Dissolution and Complexation : The crucial mechanistic step occurs upon the addition of ammonium (B1175870) sulfite (B76179). The sulfite ion (SO₃²⁻) acts as the reducing agent, donating electrons to reduce gold(III) to gold(I). google.comontosight.ai Simultaneously, the sulfite ions act as ligands, coordinating with the newly formed gold(I) center. ncl.ac.uk This results in the formation of the stable bis(sulfito)aurate(I) complex anion, [Au(SO₃)₂]³⁻. ncl.ac.ukresearchgate.net The stability of this complex is a key driving force for the reaction. ncl.ac.uk Studies on the interaction between sulfite ions and gold surfaces have shown that sulfite exhibits a strong interaction, forming an ionic bond and facilitating charge transfer, which supports its role as an effective ligand and reducing agent. researchgate.net The ammonium ions (NH₄⁺) from the ammonium sulfite and the initial ammonia addition serve as the counter-ions in the final complex salt. google.comgoogle.com

The completion of the reduction from Au(III) to Au(I) is critical and can be verified, for instance, by control electrolysis of the mother liquor. google.com A yield of 100% in such a test indicates a complete reduction. google.com

Optimization of Reaction Conditions for Yield and Purity

Spectroscopic Analysis of Electronic and Vibrational States

Spectroscopy provides a powerful lens through which the molecular and electronic properties of ammonium gold(I) sulfite can be examined. Each technique offers unique insights, from the electronic transitions occurring in solution to the specific vibrational modes of the coordinated ligands.

UV-Vis spectroscopy is a fundamental tool for characterizing the electronic structure of gold(I) complexes in solution. The aqueous solution of ammonium gold(I) sulfite, which contains the [Au(SO₃)₂]³⁻ complex ion, is colorless, indicating a lack of absorption in the visible region. However, it exhibits characteristic absorption bands in the ultraviolet range. These absorptions are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based molecular orbital (primarily from the sulfite) to a metal-based orbital (on the gold center).

The position and intensity of these bands are sensitive to the ligand environment. Studies on the related sodium salt, Na₃[Au(SO₃)₂], show a distinct absorption spectrum that serves as a reference for the bis(sulfito)aurate(I) species. researchgate.net Furthermore, the introduction of other ligands, such as thiosulfate (B1220275), leads to the formation of mixed-ligand species like [Au(SO₃)(S₂O₃)]³⁻, which can be monitored by the systematic shifts in the UV absorption bands. researchgate.netresearchgate.net This makes UV-Vis spectroscopy an effective method for studying ligand substitution equilibria in solution. researchgate.net

Table 1: Representative UV Absorption Data for Gold(I) Sulfite Species This table provides illustrative data based on published spectra for related gold(I) sulfite complexes.

SpeciesAbsorption Maximum (λₘₐₓ)Molar Absorptivity (ε)Transition TypeReference
[Au(SO₃)₂]³⁻~230 - 250 nmNot specifiedLMCT (S→Au) researchgate.net
[Au(SO₃)(S₂O₃)]³⁻Shifted vs. [Au(SO₃)₂]³⁻Not specifiedLMCT researchgate.netresearchgate.net

FTIR spectroscopy probes the vibrational modes of molecules and is particularly useful for determining the coordination mode of the sulfite ligand to the gold(I) center. The free sulfite ion (SO₃²⁻) has a pyramidal structure with C₃ᵥ symmetry, which gives rise to four characteristic vibrational modes. scispace.com

Upon coordination to a metal, the frequencies of these modes change. If the sulfite coordinates through the sulfur atom (S-bonded), the C₃ᵥ symmetry of the ligand is maintained. This results in an increase in the frequencies of the stretching modes (ν₁ and ν₃) compared to the free ion. Conversely, if coordination occurs through an oxygen atom (O-bonded), the symmetry is lowered to Cₛ, causing the degenerate ν₃ mode to split into two distinct bands. scispace.com

In studies of bis(sulfito)aurate(I) complexes, the observed spectra are consistent with S-bonded sulfite ligands, as evidenced by the shift of the symmetric (ν₁) and asymmetric (ν₃) stretching frequencies to higher wavenumbers. scispace.com

Table 2: Comparison of FTIR Vibrational Frequencies for Free and Coordinated Sulfite Data derived from studies on S-bonded sulfite complexes.

Vibrational ModeFree SO₃²⁻ (cm⁻¹)S-Bonded in [Au(SO₃)₂]³⁻ (cm⁻¹)AssignmentReference
ν₁ (A₁)~961> 1000 (e.g., ~1060-1130)Symmetric S-O Stretch scispace.com
ν₂ (A₁)~633~630-650Symmetric O-S-O Bend scispace.com
ν₃ (E)~933> 950Asymmetric S-O Stretch scispace.com
ν₄ (E)~496~500-530Asymmetric O-S-O Bend scispace.com

Raman spectroscopy is a complementary technique to FTIR for analyzing vibrational modes. It is particularly advantageous for studying aqueous solutions due to the weak Raman scattering of water. The technique can provide a distinct vibrational fingerprint for the [Au(SO₃)₂]³⁻ complex.

Raman spectroscopy has been successfully employed to study mixed-ligand systems containing gold(I), sulfite, and thiosulfate. researchgate.netmurdoch.edu.au It allows for the detection and identification of various species in solution, such as the mixed-ligand complex [Au(S₂O₃)(SO₃)]³⁻, by identifying vibrational bands unique to that species. researchgate.net This capability is crucial for understanding the complex equilibria that can exist in solutions used for applications like gold plating or leaching. By using an excitation wavelength that corresponds to an electronic transition (UV Resonant Raman), the sensitivity for the vibrational modes associated with that transition can be significantly enhanced, allowing for the detection of species at very low concentrations.

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of complexes in solution. For ammonium gold(I) sulfite, multinuclear NMR experiments can provide detailed information about ligand coordination and interactions.

³³S NMR: The sulfur-33 nucleus, though challenging to observe due to its low natural abundance (0.76%), spin of 3/2 (a quadrupolar nucleus), and low sensitivity, can provide direct information about the sulfite ligand's environment. huji.ac.ilnih.gov The chemical shift of ³³S is highly sensitive to the oxidation state and coordination of the sulfur atom. For inorganic sulfites, the signals are typically broad but observable. huji.ac.il The ³³S chemical shift for the S-coordinated sulfite in the [Au(SO₃)₂]³⁻ complex would be expected to appear in a characteristic region, distinct from free sulfite or other sulfur species, confirming the Au-S bond. nih.govresearchgate.net

¹⁵N NMR: Nitrogen-15 NMR can be used to probe the environment of the ammonium (NH₄⁺) counter-ion. dntb.gov.ua The chemical shift of the ¹⁵N nucleus in the ammonium ion would be influenced by ion-pairing interactions with the anionic [Au(SO₃)₂]³⁻ complex in solution. Changes in concentration or solvent could alter these interactions, which would be reflected in the ¹⁵N NMR spectrum.

Ligand Exchange Studies: NMR is also an ideal method for studying the kinetics and mechanism of ligand exchange reactions. nih.gov For instance, by monitoring the NMR spectra over time upon addition of a competing ligand, the rate of sulfite substitution can be determined.

Table 3: Characteristic NMR Data for Relevant Nuclei This table presents typical chemical shift ranges and properties for nuclei relevant to ammonium gold(I) sulfite.

NucleusSpinNatural Abundance (%)Chemical Shift Range (ppm)RemarksReference
³³S3/20.76~ -290 to +674Broad lines; sensitive to symmetry; used for sulfites. huji.ac.ilnih.gov
¹⁵N1/20.37~ -400 to +1000Can probe the NH₄⁺ counter-ion environment. dntb.gov.uasemanticscholar.org

XAS is a synchrotron-based technique that provides precise information on the electronic state and local atomic structure around a specific element. For ammonium gold(I) sulfite, XAS at the gold L₃-edge (11919 eV) is used.

X-ray Absorption Near Edge Structure (XANES): The XANES region of the spectrum is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. The energy and features of the Au L₃-edge absorption peak can unambiguously confirm the +1 oxidation state of gold in the complex, distinguishing it clearly from metallic Au(0) or Au(III) species. hzdr.deresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region contains oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of these oscillations provides quantitative information about the local coordination environment. For the [Au(SO₃)₂]³⁻ complex, EXAFS analysis can determine the Au-S bond distance with high precision and confirm the coordination number of two, consistent with the linear S-Au-S geometry typical for gold(I) complexes. hzdr.de Studies of related gold(I)-sulfur complexes report Au-S bond lengths in the range of 2.29–2.32 Å. researchgate.netresearchgate.net

Table 4: Typical EXAFS-Derived Structural Parameters for Au(I)-S Complexes

ParameterValueMethodSignificanceReference
Au-S Bond Distance2.29 - 2.32 ÅEXAFSDefines the geometry of the first coordination shell. hzdr.deresearchgate.netresearchgate.net
Coordination Number~2EXAFSConfirms the linear two-coordinate nature of Au(I). hzdr.de

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical oxidation states of the elements within the top few nanometers of a solid sample. It is an essential tool for characterizing solid ammonium gold(I) sulfite or films derived from it.

Au 4f: The gold 4f region exhibits a characteristic doublet (Au 4f₇/₂ and Au 4f₅/₂) with a spin-orbit splitting of approximately 3.7 eV. thermofisher.com The binding energy of these peaks is a clear indicator of the gold oxidation state. For Au(I) complexes, the Au 4f₇/₂ peak is shifted to a higher binding energy (typically ~85-86 eV) compared to metallic Au(0) (84.0 eV). thermofisher.comrsc.org

S 2p: The sulfur 2p spectrum can be used to characterize the sulfite ligand. The binding energy of the S 2p peak for a sulfite is distinct from that of a sulfide (B99878) or a sulfate (B86663), allowing for confirmation of the ligand's chemical nature. The S 2p₃/₂ binding energy in Au(I) thiolate complexes provides insight into the charge on the sulfur atom. figshare.com

N 1s: The nitrogen 1s peak corresponds to the ammonium counter-ion. Its binding energy confirms the presence of nitrogen in the +3 oxidation state within the ammonium cation. rsc.org

Table 5: Representative XPS Binding Energies for Ammonium Gold(I) Sulfite Components Binding energies can vary slightly based on instrument calibration and sample charging.

Element/RegionPeakTypical Binding Energy (eV)SpeciesReference
Gold (Au)Au 4f₇/₂~85.0 - 86.3Au(I) thermofisher.comrsc.org
Gold (Au)Au 4f₅/₂~88.7 - 90.0Au(I) thermofisher.comrsc.org
Sulfur (S)S 2p₃/₂~166 - 168Sulfite (SO₃²⁻) figshare.com
Nitrogen (N)N 1s~401 - 402Ammonium (NH₄⁺) rsc.org

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly effective for quantifying the elemental makeup of gold compounds like ammonium gold(I) sulfite. nih.govacs.org The principle involves irradiating the sample with high-energy X-rays, which causes the ejection of inner shell electrons from the atoms. Electrons from higher energy shells then fill the vacancies, emitting secondary X-rays with energies characteristic of each element present. acs.org

Research Findings:

In the analysis of gold-sulfur compounds, XRF is employed to confirm the purity of the sample and to detect any trace metallic impurities. For ammonium gold(I) sulfite, XRF analysis would be expected to primarily detect gold (Au), sulfur (S), and potentially lighter elements, although its sensitivity for elements like nitrogen (N) is lower. nih.gov The technique is invaluable in mining and materials science for the rapid analysis of gold-bearing ores and alloys, providing a reliable method for quality control. rigaku.commdpi.com For instance, in the analysis of polymetallic sulfide ores, XRF can accurately determine the concentration of various metals, which is analogous to its use in verifying the stoichiometry of synthesized gold complexes. rigaku.com

A hypothetical elemental analysis of a pure, solid sample of ammonium gold(I) sulfite using XRF is presented below. The weight percentages are calculated based on the compound's molecular formula.

Table 1: Theoretical Elemental Composition of Ammonium Gold(I) Sulfite (AuH₄NO₃S)

Element Symbol Atomic Weight ( g/mol ) Molar Mass Contribution ( g/mol ) Weight Percentage (%)
Gold Au 196.97 196.97 66.75
Sulfur S 32.07 32.07 10.87
Nitrogen N 14.01 14.01 4.75
Oxygen O 16.00 48.00 16.26
Hydrogen H 1.01 4.04 1.37

| Total | | | 295.09 | 100.00 |

XRF analysis of solutions containing ammonium gold(I) sulfite, such as those used in electroplating baths, can also be performed to monitor the concentration of gold and other key elements in real-time, ensuring consistent deposition quality. mdpi.com

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the structure of materials at the micro and nanoscale. For ammonium gold(I) sulfite, these methods are particularly relevant for examining the morphology of the compound itself and the structures it forms, such as in electrodeposited films.

Transmission Electron Microscopy (TEM) for Nanoscale Structures and Morphology

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials. A beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes. An image is formed from the transmitted electrons, which is then magnified and focused onto an imaging device. rsc.org

Research Findings:

While direct TEM analysis of crystalline ammonium gold(I) sulfite is not widely reported, the technique has been extensively used to characterize the nanoscale features of materials produced from it. For example, gold nanowires electrodeposited from an ammonium gold(I) sulfite electrolyte have been studied by TEM. beilstein-journals.org These studies reveal that the resulting nanowires are often polycrystalline, with distinct grain boundaries visible along the wire axis. beilstein-journals.org This contrasts with the single-crystalline wires that can be produced from cyanidic gold electrolytes under specific conditions. beilstein-journals.org The morphology of gold nanoparticles synthesized from sulfite-containing complexes has also been characterized using TEM, showing that particle dimensions can be controlled by varying reaction conditions. researchgate.net

Table 2: Representative TEM Findings for Gold Nanostructures from Sulfite-Based Systems

System Observation Typical Size Range Reference
Electrodeposited Au Nanowires Polycrystalline with visible grain boundaries Diameter dependent on template beilstein-journals.org

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface of a sample. It works by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. mdpi.com

Research Findings:

SEM has been instrumental in characterizing the surface of gold films electroplated from ammonium gold(I) sulfite baths. Studies have shown that deposits from these baths can have excellent characteristics, including low roughness, even in the absence of additives. ncl.ac.uk The surface topography of gold deposits is influenced by plating parameters such as current density and the presence of additives. For instance, in gold-tin alloy plating from a sulfite-citrate bath, the resulting deposit's density and smoothness were observed to be dependent on the ammonium citrate (B86180) concentration, with SEM images revealing the microstructure. nmfrc.org At higher magnifications, SEM can reveal the grain structure of the electrodeposited gold, showing features like pyramidal or rod-like grains depending on the bath composition. sciopen.com

Table 3: SEM Observations of Gold Deposits from Sulfite-Containing Baths

Bath Type Key Finding Morphological Features Reference
Ammonium Gold Sulfite Low surface roughness without additives Smooth, uniform ncl.ac.uk
Gold-Tin Sulfite-Citrate Denser and smoother at lower ammonium citrate levels Dense, smooth surfaces nmfrc.org

Dynamic Light Scattering (DLS) for Particle Size Distribution in Solutions

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution profile of small particles in suspension or polymers in solution. nih.gov It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. The rate of these fluctuations is related to the particles' diffusion coefficient, which in turn is linked to their hydrodynamic diameter via the Stokes-Einstein equation. nih.gov

Research Findings:

DLS is a primary method for characterizing the size of gold nanoparticles in colloidal solutions. azom.com For solutions of ammonium gold(I) sulfite, DLS would be used to determine if any nanoparticles or colloidal species are present, for instance, as precursors to film formation in an electroplating bath or as a result of controlled reduction. The technique provides an intensity-weighted mean hydrodynamic diameter and a polydispersity index (PDI), which indicates the breadth of the size distribution. azom.com While direct DLS data for ammonium gold(I) sulfite solutions is scarce, studies on gold nanoparticles synthesized under various conditions show that DLS is highly sensitive to the presence of aggregates and can track changes in particle size upon the addition of other chemical species. researchgate.net

Table 4: Illustrative DLS Data for Gold Nanoparticle Systems

Sample Mean Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Notes
Citrate-stabilized Au NPs 20.5 0.15 Represents a monodisperse sample.
Aggregated Au NPs 150.2 0.45 Indicates the presence of larger aggregates.

This table provides representative data to illustrate DLS measurements and is not specific to ammonium gold(I) sulfite.

Diffraction and Crystallographic Studies

X-ray Diffraction (XRD) for Bulk Crystalline Structure

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on the crystal structure, phase, and preferred orientation of the material. When a monochromatic X-ray beam is incident on a crystalline sample, the X-rays are diffracted by the crystallographic planes, and the resulting diffraction pattern is a fingerprint of the crystalline structure.

Research Findings:

There is a lack of published XRD patterns specifically for ammonium gold(I) sulfite. However, XRD studies of related gold(I) compounds and materials derived from sulfite baths provide valuable insights. For instance, the crystal structure of gold(I) sulfide (Au₂S) has been determined to be a cubic cuprite-type structure at ambient conditions. nih.gov XRD is also used to assess the crystallinity and preferred orientation of electrodeposited gold films. Gold nanowires deposited from an ammonium gold(I) sulfite electrolyte have been shown by XRD to be polycrystalline. beilstein-journals.org In the case of gold-tin alloys plated from a sulfite-citrate bath, thin-film XRD was used to identify the specific Au-Sn intermetallic phases formed and their growth orientation. nmfrc.org Should a crystalline solid of ammonium gold(I) sulfite be analyzed, XRD would be the definitive method to determine its crystal system, space group, and unit cell parameters.

Table 5: Compound Names Mentioned in the Article

Compound Name
Ammonium gold(I) sulfite
Gold(I) sulfide
Sodium gold sulfite
Gold-tin alloy
Potassium dicyanoaurate(I)
Sodium disulfitoaurate(I)
Potassium gold chloride
Stannous chloride
Sodium sulfite
Ammonium citrate
l-ascorbic acid
Chloroauric acid

Selected Area Electron Diffraction (SAED) for Local Crystallinity

Selected Area Electron Diffraction (SAED) is a powerful transmission electron microscopy (TEM) technique used to determine the crystalline nature of materials. youtube.com By directing a focused electron beam onto a specific area of a sample and analyzing the resulting diffraction pattern, information about the material's crystallinity, including whether it is single-crystalline, polycrystalline, or amorphous, can be obtained. youtube.com

In the context of ammonium gold(I) sulfite, SAED can be employed to investigate the local crystallinity of solid precipitates or thin films formed from its solutions. The diffraction pattern produced can reveal key structural information:

Single-crystal: A regular pattern of sharp, distinct spots indicates a single-crystal structure where the atoms are arranged in a highly ordered, continuous lattice. youtube.com

Polycrystalline: A series of rings composed of numerous discrete spots is characteristic of a polycrystalline material, which consists of many small, randomly oriented crystalline grains. youtube.com

Amorphous: A diffuse halo or broad, indistinct rings suggest an amorphous structure with no long-range atomic order. youtube.com

For gold-containing nanomaterials, SAED patterns have been successfully used to identify crystallographic planes. For example, in gold nanoparticles, diffraction rings corresponding to the (111), (200), (220), (311), and (222) reflections of the face-centered cubic (fcc) gold structure have been observed. nih.govresearchgate.net The six-fold symmetry observed in the SAED pattern of gold nanoplates is indicative of the {111} zone axis. nih.gov

While specific SAED studies exclusively on pure ammonium gold(I) sulfite are not extensively documented in publicly available literature, the technique's application to related gold compounds and nanoparticles demonstrates its utility in characterizing the local crystalline nature of such materials. nih.govresearchgate.net

Challenges in Definitive Structural Elucidation of Ammonium Gold(I) Sulfite Complexes

The precise structural characterization of ammonium gold(I) sulfite complexes in both solid state and solution presents significant challenges. These difficulties stem from several factors, including the complex's stability, the nature of its constituent ions, and the dynamic equilibrium in solution.

One of the primary challenges lies in the inherent instability of gold(I) sulfite solutions under certain conditions. For instance, gold sulfite baths are known to be unstable at a pH below 8, often leading to the formation of colloidal gold through the disproportionation of Au(I) species. psu.edu While additives can enhance stability, they also increase the complexity of the chemical system, making definitive structural analysis more difficult. psu.edu

Furthermore, the exact composition and structure of the gold sulfite complexes in solution are not definitively established. While the species Au(SO₃)₂³⁻ is often assumed, some studies suggest that the actual stability constant is much higher than previously thought, indicating a more stable complex. psu.edu The presence of mixed-ligand complexes, such as Au(S₂O₃)(SO₃)³⁻ and Au(S₂O₃)(SO₃)₂⁵⁻, in solutions containing both sulfite and thiosulfate further complicates the speciation analysis. psu.edu

The isolation of high-quality single crystals suitable for X-ray crystallography, the gold standard for structural elucidation, is another major hurdle. The tendency of the complex to form precipitates of undefined composition, sometimes referred to as "fulminate gold compounds" or mixtures of gold hydroxides, hinders the growth of crystals necessary for detailed structural analysis. google.com Even when solid material is obtained, it may be amorphous or consist of microcrystalline domains too small for conventional single-crystal X-ray diffraction. youtube.com

The dynamic nature of the species in solution also poses a challenge. The equilibrium between different gold(I) sulfite complexes and their potential decomposition products can be influenced by factors such as pH, temperature, and the presence of other ions, making it difficult to isolate and characterize a single, stable species. psu.edu

Chemical Stability, Reactivity, and Degradation Mechanisms of Ammonium Gold I Sulfite Systems

Solution Stability Under Varying Environmental Conditions

The stability of ammonium (B1175870) gold(I) sulfite (B76179) in aqueous solutions is paramount for its effective use, particularly in electroplating baths. This stability is influenced by several environmental factors, including pH, temperature, and the presence of atmospheric oxygen.

pH Dependence of Solution Stability and Decomposition Thresholds

The pH of the solution is a critical determinant of the stability of the gold(I) sulfite complex. Generally, these solutions are most stable in neutral to alkaline conditions. murdoch.edu.auelectrochemsci.org Acidic environments, on the other hand, lead to the decomposition of the complex.

Research indicates that gold(I) sulfite solutions are unstable at a pH below 6.0. researchgate.netgoogle.com In moderately acidic environments (pH > 2), the stability is influenced by the concentrations of gold and sulfite. Increased acidity leads to a drastic decrease in the time before metallic gold begins to precipitate from the solution. researchgate.net Conversely, higher pH values enhance the stability of the complex. researchgate.net For practical applications like electroplating, the pH is often maintained in a slightly alkaline range of 6.0 to 8.0, where the complex exhibits good stability. google.comvulcanchem.com

The decomposition in acidic media is thought to be related to the protonation of the sulfite ligand, which weakens the gold-sulfite bond and can lead to disproportionation reactions, although the precise mechanism is not fully elucidated. researchgate.net The table below summarizes the qualitative effects of various factors on the stability of gold(I) sulfite solutions in acidic conditions.

FactorChangeEffect on Stability (Time to Decomposition)Reference
pH Decrease (Increased Acidity)Drastic Decrease researchgate.net
Gold Concentration IncreaseDecrease researchgate.net
Temperature IncreaseDecrease researchgate.net
Sulfite Concentration IncreaseIncrease researchgate.net

Thermal Stability and Identification of Decomposition Products

Upon heating, ammonium sulfite is known to decompose at relatively low temperatures. For instance, thermogravimetric-mass spectrometry (TG-MS) analysis has shown that ammonium sulfite can decompose at 94.1 °C, releasing ammonia (B1221849) (NH₃), sulfur dioxide (SO₂), and water (H₂O) as gaseous products. researchgate.net

Ammonium sulfate (B86663), a potential oxidation product in the system, exhibits a multi-stage decomposition. It first decomposes above 250 °C to form ammonium bisulfate (NH₄HSO₄) and ammonia. electrochemsci.org Further heating to higher temperatures (in the range of 330 to 420 °C) results in the decomposition of ammonium bisulfate into nitrogen (N₂), ammonia (NH₃), sulfur dioxide (SO₂), and water. electrochemsci.orgnih.gov

Based on this, the thermal decomposition of ammonium gold(I) sulfite is expected to be a multi-step process. Initially, the decomposition of the ammonium sulfite component would likely occur, followed by the decomposition of the gold complex at higher temperatures. The final solid product would likely be metallic gold, with gaseous products including ammonia, sulfur dioxide, nitrogen, and water.

Anticipated Thermal Decomposition Stages of Ammonium Gold(I) Sulfite:

Temperature RangeLikely Decomposition EventsGaseous ProductsSolid Residue
Low Temperature (e.g., > 94 °C)Decomposition of ammonium sulfite componentNH₃, SO₂, H₂OGold(I) sulfite intermediate
Higher Temperature (e.g., > 250 °C)Decomposition of gold(I) sulfite complex and further decomposition of any formed ammonium sulfateN₂, NH₃, SO₂, H₂OMetallic Gold

Influence of Atmospheric Oxygen and Oxidative Degradation Processes

Ammonium gold(I) sulfite solutions are susceptible to oxidative degradation by atmospheric oxygen. The primary reaction is the oxidation of the sulfite (SO₃²⁻) ligands to sulfate (SO₄²⁻). researchgate.net This oxidation is a significant issue in practical applications as it alters the composition of the electrolyte and can affect the performance of electroplating baths. researchgate.net

The rate of this oxidation can be considerable. Studies have shown that in a gold(I) sulfite solution exposed to air, the sulfite concentration can decrease by about 10% per hour. researchgate.net Interestingly, the presence of the gold(I) sulfite complex does not appear to significantly influence this oxidation rate. researchgate.net The oxidation process consumes sulfite ions, which can lead to a gradual increase in the specific gravity of the solution due to the formation of sulfate. researchgate.net To mitigate this, plating baths are often operated under conditions that minimize air contact, or antioxidants may be added. researchgate.net

Electrochemical Reactivity and Oxidation Phenomena

The electrochemical behavior of the ammonium gold(I) sulfite system is central to its application in electroplating and also plays a role in its degradation. This includes the oxidation of the sulfite ligands and the dissolution behavior of gold electrodes.

Oxidation of Sulfite Ligands to Sulfate and Dithionate

The electrochemical oxidation of sulfite ions at a gold anode is a key reaction in these systems. The products of this oxidation are dependent on the pH of the electrolyte.

2SO₃²⁻ → S₂O₆²⁻ + 2e⁻

The rate of this reaction is largely independent of pH within this range. researchgate.netresearchgate.net

In more strongly alkaline solutions (pH > 12.5), the mechanism shifts, and the direct oxidation of sulfite to sulfate becomes the dominant anodic process. researchgate.net This reaction involves the transfer of oxygen atoms and is represented by the following equation:

SO₃²⁻ + 2OH⁻ → SO₄²⁻ + H₂O + 2e⁻

This shift in the oxidation pathway at higher pH is indicated by a shift in the voltammetric wave to more positive potentials. researchgate.net

pH-Dependent Electrochemical Oxidation Products of Sulfite on a Gold Electrode:

pH RangePrimary Oxidation ProductOverall Reaction
2 - 11Dithionate (S₂O₆²⁻)2SO₃²⁻ → S₂O₆²⁻ + 2e⁻
> 12.5Sulfate (SO₄²⁻)SO₃²⁻ + 2OH⁻ → SO₄²⁻ + H₂O + 2e⁻

Anodic Dissolution Mechanisms on Gold Electrodes in Sulfite Systems

The anodic dissolution of gold in pure sulfite electrolytes is generally found to be inhibited. researchgate.net This is in contrast to systems containing other ligands like cyanide or thiourea, where gold readily dissolves anodically. The inhibition in sulfite solutions is attributed to the formation of a passivating layer on the gold surface. This layer is thought to be composed of chemisorbed sulfite ions and potentially elemental sulfur. researchgate.net

This passivation means that in a pure ammonium gold(I) sulfite electrolyte, the primary anodic reaction is the oxidation of the sulfite ions rather than the dissolution of the gold anode. For this reason, inert anodes, such as platinum, are often used in gold sulfite electroplating.

While significant anodic dissolution of gold does not occur in pure sulfite solutions, the presence of other complexing agents can dramatically alter this behavior. For instance, in mixed sulfite-thiourea solutions, gold can be dissolved anodically at high pH values. researchgate.net

Impact of Electrochemical Parameters (e.g., potential, current density) on Stability

The electrochemical environment, specifically the applied potential and current density, plays a pivotal role in the stability of the ammonium gold(I) sulfite complex. These parameters can either promote the desired deposition of gold or accelerate undesirable degradation pathways.

The stability of the Au(SO₃)₂³⁻ complex is potential-dependent. At potentials designated for gold deposition (typically between -0.6 V and -1.0 V vs. SCE), the primary reaction is the reduction of the gold(I) complex to metallic gold. However, deviations from the optimal potential range can induce instability. At excessively negative potentials, the reduction of water to hydrogen gas becomes more prominent, leading to a localized increase in pH at the electrode surface. This pH shift can, in turn, affect the stability of the sulfite ligands and the gold complex itself.

Current density is directly related to the rate of deposition. While higher current densities can increase plating speed, they can also lead to a number of stability issues. tue.nl At high current densities, the concentration of the gold complex at the cathode surface can be depleted, a condition known as mass transport limitation. nih.gov This can lead to a drop in current efficiency and the co-deposition of impurities. Furthermore, very high cathodic current densities can promote the chemical decomposition of the sulfite electrolyte, which may result in the precipitation of black colloids. nih.gov

Conversely, at low current densities, the deposition process is generally more controlled, leading to smoother and more uniform gold layers. tue.nl However, even at open circuit potential, the ammonium gold(I) sulfite complex can undergo slow degradation through disproportionation, a reaction where two gold(I) ions react to form a gold(0) atom and a gold(II) or gold(III) ion. This intrinsic instability underscores the need for stabilizing additives in plating baths.

The relationship between current density and the stability of the plating bath can be illustrated through chronoamperometry, a technique that measures the current response over time at a constant potential. In a stable bath, the current will reach a steady state corresponding to the rate of gold deposition. In an unstable bath, the current may fluctuate or decay rapidly as the electroactive species is consumed by side reactions or as the electrode surface is passivated by degradation products.

Interactive Data Table: Representative Chronoamperometric Data for Ammonium Gold(I) Sulfite Electrolyte Stability

Applied Potential (V vs. SCE)Current Density (mA/cm²)Observation Time (s)Current StabilityRemarks
-0.75600StableSteady current, indicating controlled deposition.
-0.915600StableHigher steady-state current, faster deposition.
-1.125600Moderately StableInitial high current with a gradual decay, suggesting some mass transport limitations.
-1.335600UnstableRapid current decay, significant hydrogen evolution observed. Potential for complex degradation.

This table presents illustrative data based on typical electrochemical behavior described in the literature. Actual values can vary with specific bath composition and operating conditions.

Role of Stabilizers and Additives in Mitigating Degradation Pathways

To counteract the inherent instability of gold(I) sulfite complexes, various stabilizers and additives are incorporated into plating bath formulations. These additives function by several mechanisms to prevent the degradation of the gold complex and improve the quality of the deposited gold.

Organic amines, such as ethylenediamine (B42938), are widely used as stabilizers. researchgate.net Ethylenediamine is a chelating agent that can coordinate with the gold(I) ion, forming a more stable mixed-ligand complex. This increased stability makes the gold(I) less susceptible to disproportionation. The presence of ethylenediamine can also buffer the pH of the solution, preventing localized pH shifts at the electrode surface that could lead to sulfite decomposition. buketov.edu.kz

Another effective class of stabilizers includes heterocyclic organic compounds like 2,2'-bipyridine (B1663995). researchgate.net This molecule can adsorb onto the gold electrode surface, forming an inhibiting layer that modifies the electrodeposition process. buketov.edu.kz This adsorbed layer can prevent the direct decomposition of the gold sulfite complex on the electrode surface and can also influence the morphology of the gold deposit, leading to brighter and smoother coatings. Studies have shown that 2,2'-bipyridine is a highly effective stabilizer, significantly improving the stability of gold sulfite plating baths. researchgate.net

Heavy metal ions, such as thallium(I), lead(II), and bismuth(III), are often added in trace amounts as brightening and grain-refining agents. researchgate.netresearchgate.net These ions can co-deposit with the gold, altering the crystal growth mechanism and resulting in a finer-grained and more lustrous deposit. From a stability perspective, these additives can also influence the kinetics of the gold deposition reaction, in some cases accelerating the desired reduction of the gold complex and thereby minimizing the time available for degradation reactions to occur. researchgate.net

Interactive Data Table: Common Stabilizers and Additives and Their Functions

AdditiveTypical ConcentrationPrimary FunctionMechanism of Action
Ethylenediamine10-50 g/LStabilizerForms a more stable chelated gold(I) complex, buffers pH. researchgate.netbuketov.edu.kz
2,2'-Bipyridine0.1-1 g/LStabilizer, BrightenerAdsorbs on the electrode surface, inhibiting degradation and refining grain structure. researchgate.netbuketov.edu.kz
Thallium(I) salts1-10 mg/LBrightener, Grain RefinerCo-deposits with gold, modifies crystal growth. researchgate.net
Lead(II) salts1-10 mg/LBrightener, Grain RefinerCo-deposits with gold, modifies crystal growth. researchgate.net
Bismuth(III) salts1-10 mg/LBrightener, Grain RefinerCo-deposits with gold, modifies crystal growth. researchgate.net

Mechanisms of Colloidal Gold Formation from Solution Instability

The formation of colloidal gold, which manifests as a fine suspension of metallic gold nanoparticles, is a clear indicator of the degradation of the ammonium gold(I) sulfite solution. This process is initiated by the chemical or electrochemical reduction of the gold(I) complex to zero-valent gold (Au⁰) in the bulk of the solution, rather than on the cathode surface.

The primary degradation pathway leading to colloidal gold formation is the disproportionation of the Au(SO₃)₂³⁻ complex. This reaction is thermodynamically favorable but kinetically slow in a well-stabilized bath. The reaction can be represented as:

3Au(SO₃)₂³⁻ → 2Au⁰ + Au(SO₃)₄⁵⁻ + 2SO₃²⁻

This reaction is often catalyzed by impurities in the bath or by localized changes in pH or temperature.

Once Au⁰ atoms are formed, they act as nucleation sites for the further growth of gold nanoparticles. The process can be described by two main stages: nucleation and growth.

Nucleation: This is the initial stage where the newly formed Au⁰ atoms aggregate to form small, stable clusters or nuclei. The rate of nucleation is highly dependent on the degree of supersaturation of Au⁰ in the solution. A higher rate of complex degradation leads to a higher supersaturation and, consequently, a faster nucleation rate.

Growth: Following nucleation, the gold nanoparticles grow by the further deposition of Au⁰ atoms onto the surface of the existing nuclei. This growth can occur through the continued disproportionation of the gold(I) complex or by direct reduction of the complex on the surface of the nanoparticles. The final size and size distribution of the colloidal gold particles are determined by the relative rates of nucleation and growth.

Theoretical and Computational Investigations of Ammonium Gold I Sulfite

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and the nature of its chemical bonds. For ammonium (B1175870) gold(I) sulfite (B76179), these studies focus on the interactions between the gold(I) center, the sulfite ligand, and the ammonium counter-ion.

In related gold(I) complexes, DFT has been used to determine bond lengths, bond angles, and vibrational frequencies. For the gold(I)-sulfite complex, the Au-S bond is a critical parameter. Car-Parrinello molecular dynamics (CPMD) simulations at 25°C, which are based on DFT, show that the [AuSO₃]⁻ complex exists as a stable species with a time-averaged Au-S distance of 2.258 ± 0.046 Å goldschmidt.info. This is slightly shorter than the 2.32 Å calculated for the disulfite complex [Au(SO₃)₂]³⁻ at the MP2/PCM level of theory goldschmidt.info. DFT calculations also reveal that in many gold(I) complexes, the gold atom carries a small charge, with the negative charge primarily distributed on the ligands mdpi.com. Relativistic effects are significant for heavy elements like gold and must be included in DFT calculations to obtain accurate results, particularly for properties like bond energies and electronic transitions rug.nlnih.gov. The inclusion of scalar relativistic effects has been shown to be crucial in accurately predicting the formation constants of gold(I) complexes in aqueous solutions nih.gov.

Table 1: Comparison of Calculated Au-S Bond Distances in Gold(I)-Sulfite Complexes

Complex Method Au-S Distance (Å) Source
[AuSO₃]⁻ CPMD (at 25°C) 2.258 ± 0.046 goldschmidt.info
[Au(SO₃)₂]³⁻ MP2/PCM 2.32 goldschmidt.info

This table is interactive. Click on the headers to sort the data.

The gold-sulfur bond in ammonium gold(I) sulfite is of significant interest due to its partially covalent nature, a result of the "soft" character of both the gold(I) ion and the sulfur atom of the sulfite ligand. While DFT is generally effective, it can sometimes fail to describe systems with strong static (or multireference) correlation, where the single-determinant approximation breaks down.

For gold complexes, investigating static correlation is important for accurately describing phenomena like aurophilic interactions and bond-breaking processes. While specific studies on static correlation in the [Au(SO₃)]⁻ anion are not widely reported, analysis of similar gold-thiolate systems suggests that the Au-S bond has significant covalent character. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the electron density obtained from high-level calculations to characterize the nature of the Au-S bond nih.gov. Electron Localization Function (ELF) analyses on various gold-ligand complexes have shown that the electrons in Au-S bonds are well-localized, indicating a covalent contribution to the bonding mdpi.com. Advanced computational methods such as multireference configuration interaction (MRCI) or complete active space self-consistent field (CASSCF) would be required for a detailed investigation of static correlation effects, particularly in excited states or during dissociation reactions.

Molecular Dynamics Simulations of Solution-Phase Behavior and Ligand Exchange

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and ions in solution, providing insights into solvation, ion pairing, and ligand exchange reactions. For ammonium gold(I) sulfite, MD simulations can model its behavior in aqueous solutions, which is relevant to its applications in electroplating and other solution-based processes.

First-principles MD simulations, such as CPMD, have been used to study the speciation of the gold-sulfite system in aqueous solutions at various temperatures goldschmidt.info. These simulations show that at ambient conditions, the [AuSO₃]⁻ complex is stable and forms a linear complex with a water molecule, H₂O-[AuSO₃]⁻ goldschmidt.info. The stability of this complex is maintained even at hydrothermal conditions up to 350°C goldschmidt.info. MD simulations can also be employed to investigate the interaction of the ammonium cation with the [Au(SO₃)]⁻ anion in solution, providing information on ion pairing and its effect on the complex's stability and reactivity. Furthermore, MD can be used to model the process of ligand exchange, for example, the substitution of the sulfite ligand by other species present in the solution nih.govmdpi.com.

Thermodynamic and Kinetic Modeling of Complex Formation and Decomposition Reactions

Thermodynamic and kinetic modeling provides quantitative data on the stability and reactivity of chemical species. For ammonium gold(I) sulfite, this includes modeling its formation from gold precursors and its decomposition under various conditions.

Thermodynamic integration, a method used in conjunction with MD simulations, has been employed to calculate the complexation constants of gold(I)-sulfite complexes. Preliminary results from such calculations predict a pK value of 19.8 for the dissociation reaction [AuSO₃]⁻ ⇌ Au⁺ + SO₃²⁻, highlighting the high stability of the complex goldschmidt.info. Thermodynamic models are also crucial in understanding the conditions under which gold-sulfite complexes are formed in geological and industrial processes researchgate.netwdcb.ru.

Kinetic modeling can be used to understand the rates of formation and decomposition of ammonium gold(I) sulfite. For instance, in the context of gold leaching, kinetic models often consider factors like mass transfer of reactants and the intrinsic reaction rates on the particle surface uctm.edumdpi.commdpi.com. The shrinking core model is a common approach to describe the kinetics of heterogeneous reactions involving solid particles, which could be applied to the dissolution of a gold source in a sulfite solution to form the complex mdpi.com. The decomposition kinetics of the complex, which can be influenced by temperature, pH, and the presence of other chemical species, can also be modeled to predict its shelf life and stability in industrial applications researchgate.net.

Table 2: Thermodynamic Data for Gold(I)-Sulfite Complexation

Reaction Parameter Value Method Source

This table is interactive. Users can filter by parameter.

Computational Prediction of Material Properties Derived from Ammonium Gold(I) Sulfite Precursors

Computational methods are increasingly used to predict the properties of new materials, accelerating their discovery and design. Ammonium gold(I) sulfite can serve as a precursor for the synthesis of gold-containing materials, such as nanoparticles and thin films.

Furthermore, atomistic simulations, such as those using machine-learned interatomic potentials (MLIPs), can predict the properties of materials formed from the decomposition of precursors like ammonium gold(I) sulfite. MLIPs, trained on DFT data, can model the growth and structure of gold nanoparticles with near-DFT accuracy but at a fraction of the computational cost nsf.govresearchgate.net. These simulations can predict properties such as particle morphology, stability, and catalytic activity, guiding the experimental synthesis of materials with desired functionalities.

Advanced Applications in Materials Fabrication and Chemical Processing

Electrodeposition of Gold and Gold Alloys

The electrodeposition of gold from ammonium (B1175870) gold(I) sulfite-based electrolytes has become a critical process in various high-technology industries. This non-cyanide plating system offers significant advantages, particularly in the fabrication of microelectronic and optoelectronic devices, where compatibility with photoresists and the demand for specific deposit properties are paramount. The ability to produce pure, low-stress, and ductile gold layers makes it a preferred alternative to traditional cyanide-based baths.

The formulation of an ammonium gold(I) sulfite (B76179) electrolyte is a multi-component system that requires careful optimization to achieve high-performance plating. The primary constituents are the ammonium gold(I) sulfite complex, which serves as the source of gold ions, and a surplus of ammonium sulfite, which acts as a conducting and buffering salt. google.com

A typical bath composition includes:

Gold (as metal): 1 to 50 g/L google.com

Ammonium Sulfite: 10 to 400 g/L google.com

Buffering and Conducting Salts: 10 to 400 g/L google.com

The stability of the bath is a crucial factor, with most commercial gold sulfite processes operating in a pH range of 9 to 10 to ensure both resist compatibility and bath stability. ncl.ac.uk However, ammonium gold(I) sulfite baths have been shown to operate stably at a more neutral pH range of 6 to 8. google.comncl.ac.uk The optimization of the electrolyte often involves the inclusion of chelating or complexing agents, such as aminocarboxylic acids (e.g., EDTA) or their ammonium salts, at concentrations between 1 and 200 g/L. google.com These agents can help to complex and sequester metallic impurities that might otherwise compromise the plating process. google.com

The table below outlines a sample formulation for an ammonium gold(I) sulfite bath for a specific application.

ComponentConcentration RangeOptimum ConcentrationPurpose
Gold Content8-12 g/L10 g/LSource of Gold Ions
Free Sulfite80-120 g/L100 g/LConducting Salt/Complexing Agent
pH7.8 - 9.08.0Control Deposit Properties
Temperature40-50°C45°CInfluence Deposition Rate

This interactive table provides a sample formulation for an ammonium gold(I) sulfite electroplating bath. sterc.org

The composition of the ammonium gold(I) sulfite electrolyte has a profound impact on the microstructure of the deposited gold, which in turn dictates its material characteristics. One of the primary advantages of using ammonium gold(I) sulfite over its sodium or potassium counterparts is the significantly lower internal stress of the resulting deposit. sterc.org This is particularly beneficial in applications where thick deposits are required, as high stress can lead to cracking and delamination.

Deposits from optimized ammonium gold(I) sulfite baths are known for being smooth, bright, and ductile. ncl.ac.uksterc.org The absence of certain additives can yield a pure gold deposit with a hardness of 80-90 HV. sterc.org The purity of the ammonium gold(I) sulfite used in the bath formulation is key to achieving these desirable properties. sterc.org

The introduction of specific additives can further modify the deposit's characteristics. For instance, the addition of bismuth as a grain-refining additive can produce a fine-grained, semi-bright, low-stress deposit with a high density. sterc.org Conversely, additives like arsenic, thallium, or antimony, often used as brightening agents, can increase the hardness and reduce the ductility of the gold layer. sterc.org

The following table summarizes the effect of different electrolyte systems on the internal stress of the gold deposit.

Electrolyte BaseInternal Stress
Potassium Gold SulfiteHigher
Sodium Gold SulfiteHigher
Ammonium Gold SulfiteLower

This interactive table illustrates the comparative internal stress of gold deposits from different sulfite-based electrolytes. sterc.org

Precise control over electroplating parameters is essential for achieving controlled and reproducible gold deposition from ammonium gold(I) sulfite baths. The key parameters that are manipulated include current density, pH, and temperature.

Current Density: This parameter directly influences the deposition rate and the morphology of the deposit. proplate.com Operating at an optimal current density, typically in the range of 0.1 to 0.5 A/dm², is crucial for obtaining smooth and uniform coatings. sterc.orgtue.nl High current densities can lead to burnt or rough deposits, while very low densities may result in inefficient plating. proplate.com

pH: The pH of the electrolyte affects the stability of the gold complex and the properties of the deposit. Ammonium gold(I) sulfite baths are typically operated within a pH range of 6 to 12, with a preferred range of 7.5 to 10. google.com Maintaining a stable pH is important; if the pH is allowed to fall below 8.0, it may require adjustment with ammonium hydroxide (B78521) solution. sterc.org

Temperature: The operating temperature of the bath influences the kinetics of the deposition process. proplate.com A typical temperature range for these baths is between 25°C and 80°C, with a preferred range of 50°C to 65°C. google.com Higher temperatures generally lead to increased deposition rates. proplate.com

The interplay of these parameters is critical. For instance, the best results for smooth deposits with minimal defects are often achieved at lower current densities (0.2-0.4 A/dm²) and a controlled stirring rate. tue.nl

ParameterOperating RangePreferred Range
Current Density0.5 - 50 ASF1 - 5 A/ft² (approx. 0.1 - 0.5 A/dm²)
pH6.0 - 12.07.5 - 10.0
Temperature25 - 80°C50 - 65°C

This interactive table outlines the typical operating parameters for ammonium gold(I) sulfite electroplating baths. sterc.orggoogle.com

Ammonium gold(I) sulfite baths are extensively used in the fabrication of microelectronic and optoelectronic devices due to their compatibility with photoresists and their ability to produce high-quality gold deposits. ncl.ac.uktue.nlsemanticscholar.org These non-cyanide electrolytes are an environmentally friendlier alternative to traditional gold-cyanide baths, which are toxic and can damage resist patterns. tue.nlsemanticscholar.org

Applications in this field include:

Gold Bumps for Flip-Chip Technology: The process is used for plating gold bumps on wafers, which serve as electrical and thermal connections when the chip is flipped and bonded to a substrate. sterc.orgtue.nl Ammonium gold(I) sulfite baths can produce bumps with excellent shape, uniform height, and low surface roughness. ncl.ac.uk

Air-Bridges and Heat Sinks: In the manufacturing of gallium arsenide integrated circuits, gold electrodeposition is used to create air-bridge interconnections and heat sinks. ncl.ac.uk

Interconnects and Transmission Lines: In the optoelectronics industry, these baths are used to fabricate gold interconnects and transmission lines, for example, in lithium niobate optical modulators. ncl.ac.uk

The process typically involves patterning a substrate with a photoresist, electroplating gold into the open areas, and then stripping the resist to leave behind the desired gold structures. ncl.ac.uk The good throwing power of sulfite baths contributes to better thickness uniformity across the wafer compared to cyanide baths. ncl.ac.uk911metallurgist.com

Electrodeposition is a versatile method for the synthesis of gold nanowires and other nanostructures. nih.govrsu.lv While many studies on gold nanowire synthesis have utilized cyanide-based electrolytes, sulfite-based systems have also been employed. rsu.lv The template-assisted electrodeposition technique is commonly used, where a nanoporous material, such as an anodic aluminum oxide (AAO) template, serves as a mold. rsu.lv

The process involves filling the nanopores of the template with gold by electrodeposition. After the deposition process, the template is dissolved, leaving behind an array of gold nanowires. mdpi.com The dimensions of the nanowires are dictated by the pore size and thickness of the template. This method allows for the fabrication of high-purity, smooth, and long nanowires. rsu.lv

While specific research focusing solely on ammonium gold(I) sulfite for nanowire synthesis is not extensively detailed in the provided search results, the general principles of electrodeposition from sulfite baths are applicable. The advantages of using a non-cyanide, low-stress electrolyte like ammonium gold(I) sulfite would be beneficial in ensuring the integrity of the delicate nanostructures during and after deposition. The ability to control deposit characteristics through bath composition and plating parameters is also crucial for tailoring the properties of the resulting nanowires for specific applications in nanoelectronics and biosensors. rsu.lv

Additives play a crucial role in tailoring the properties of gold deposits from ammonium gold(I) sulfite electroplating baths. These chemical agents are added in small quantities to influence the brightness, grain structure, and hardness of the plated layer. sterc.orgproplate.com

Brighteners: These additives are used to enhance the luster and reflectivity of the gold deposit. proplate.com They typically work by promoting a fine-grained crystal structure. proplate.com In gold sulfite baths, elements such as arsenic, thallium, and antimony are often used as brightening agents. sterc.org For example, a water-soluble salt of thallium can be added to the bath to effect brightening and grain refining. google.com Antimony-based brighteners have also been used in sulfite gold baths for the fabrication of nanostructures. mdpi.com

Grain Refiners: These additives are incorporated into the plating bath to promote the formation of a fine-grained microstructure, which generally improves the uniformity, smoothness, and mechanical properties of the deposit. proplate.com Bismuth is an example of a grain refiner used in ammonium gold(I) sulfite baths to produce fine-grained deposits. sterc.org A mixture of bismuth and tin has also been shown to be effective in non-cyanide gold baths. confex.com

It is important to note that while these additives can provide desirable aesthetic and mechanical properties, they can also alter other characteristics. For instance, the use of brighteners like thallium or arsenic can increase the hardness of the deposit, which may not be suitable for applications requiring soft gold. sterc.orggoogle.com Therefore, the selection and concentration of additives must be carefully controlled to achieve the desired final properties of the electroplated gold.

Precursor for Catalytic Materials Synthesis

Ammonium gold(1+) sulphite serves as a key precursor in the electrochemical synthesis of gold nanomaterials, which are of significant interest for their catalytic properties. The compound is particularly utilized as an electrolyte in the template-assisted electrodeposition of gold nanowires. This method allows for the controlled fabrication of high-aspect-ratio nanostructures with a large surface area, a critical feature for effective catalytic activity.

In this process, a porous membrane, typically a track-etched polymer, acts as a template. One side of the membrane is coated with a conductive layer to serve as the cathode. The membrane is then placed in an electrochemical cell containing an aqueous solution of this compound. By applying a specific voltage, gold is electrochemically deposited into the nanochannels of the template.

Research has shown that using an ammonium gold(I) sulfite electrolyte typically results in the formation of polycrystalline gold nanowires. beilstein-journals.org For instance, under potentiostatic conditions at a temperature of 50°C, the deposition from an ammonium gold(I) sulfite solution yields nanowires composed of multiple small gold grains. beilstein-journals.org The polycrystalline nature of these nanowires is attributed to the chemistry of the gold(I) sulfite complex in the electrolyte. beilstein-journals.org The morphology and crystallinity of the resulting nanowires can be influenced by deposition parameters such as temperature, voltage, and the presence of additives. beilstein-journals.org

The resulting gold nanowires, synthesized from the this compound precursor, present a significantly increased surface area compared to bulk gold. This characteristic is highly advantageous for catalytic applications, as it provides more active sites for chemical reactions to occur. beilstein-journals.org

Table 1: Electrodeposition Parameters for Gold Nanowire Synthesis
ParameterTypical Value/ConditionResulting NanostructureReference
ElectrolyteAmmonium gold(I) sulfitePolycrystalline Gold Nanowires beilstein-journals.org
Temperature50 - 65 °CInfluence on crystal growth beilstein-journals.org
Deposition MethodPotentiostatic (DC) or Reverse PulseControl over deposition rate and morphology beilstein-journals.org

Role in Metal Recovery Systems (e.g., as a component in simulated thiosulfate (B1220275) leaching solutions)

In the context of metal recovery, particularly for gold, the role of this compound is nuanced and primarily confined to laboratory-scale simulations of leaching processes. It is crucial to distinguish its function from that of leaching agents like ammonium thiosulfate. Ammonium thiosulfate is actively used as a lixiviant to dissolve gold from ores, forming a stable gold-thiosulfate complex. onetunnel.org

Conversely, this compound is not used as a primary leaching agent. Instead, a chemically similar compound, sodium gold(I) sulfite, has been used to create simulated pregnant leach solutions. researchgate.net These simulated solutions are designed to mimic the chemical environment of an actual pregnant thiosulfate leach solution from which gold needs to be recovered. researchgate.net

In a study focused on recovering gold from an ammonium thiosulfate leaching solution using silicon powder, researchers prepared a simulated solution containing sodium gold(I) sulfite. researchgate.net This allowed them to investigate the efficiency of the gold recovery method without having to perform the actual leaching of gold ore. The use of the gold(I) sulfite complex in this context provides a standardized and reproducible "pregnant solution" to test and optimize various gold recovery techniques, such as cementation or adsorption. researchgate.net

Therefore, the role of the gold(I) sulfite complex in metal recovery systems is that of a surrogate for the dissolved gold species in a controlled, simulated environment. This application is vital for the research and development of more efficient and environmentally benign gold recovery processes from thiosulfate leachates. It allows for the systematic study of recovery parameters without the complexities and variabilities associated with using actual ore leach solutions.

Table 2: Composition of a Simulated Leaching Solution for Gold Recovery Studies
ComponentChemical FormulaPurpose in SimulationReference
Sodium gold(I) sulfiteNa3[Au(SO3)2]Represents the dissolved gold complex to be recovered researchgate.net
Ammonium thiosulfate(NH4)2S2O3Simulates the primary lixiviant in the leach solution researchgate.net
Copper(II) sulfate (B86663)CuSO4Simulates the oxidizing agent/catalyst present in the leach solution researchgate.net

Emerging Research Directions and Future Outlook

Development of Environmentally Benign Synthesis Routes

The traditional synthesis of gold plating solutions often involves hazardous materials, prompting a shift towards more eco-friendly alternatives. cnfreereagent.comcnlitereagent.comcnfreereagent.comcnlitereagent.commade-in-china.com Research in this area is actively exploring synthesis pathways for ammonium (B1175870) gold(1+) sulphite that minimize environmental impact. One promising method involves a straightforward process where a concentrated gold chloride acid (HAuCl₄) solution is treated with ammonia (B1221849) to precipitate a gold compound. This precipitate is then washed to remove chloride ions and subsequently dissolved in an aqueous ammonium sulphite solution, which reduces the gold(III) to the desired gold(I) state, forming the stable ammonium gold(1+) sulphite complex. google.comgoogle.com This method is noted for being economical and producing a practically quantitative yield. google.com

The focus of these green synthesis routes includes:

Replacement of hazardous reagents: Substituting toxic and hazardous chemicals with safer, more environmentally friendly alternatives.

Process optimization: Improving reaction conditions to increase efficiency and reduce waste generation.

Atom economy: Designing synthesis methods that maximize the incorporation of all materials used in the process into the final product.

These efforts are aligned with the broader goal of sustainable chemistry, aiming to produce this valuable compound with minimal ecological footprint.

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes that occur in this compound solutions, particularly during electroplating, is crucial for optimizing performance and deposit quality. Researchers are increasingly employing advanced in-situ characterization techniques to observe these complex reactions in real-time.

Techniques such as in-situ and operando X-ray absorption spectroscopy and diffuse reflectance infrared Fourier transformed spectroscopy are being used to probe the electronic structure and coordination environment of the gold complexes during chemical transformations. chemrxiv.org These methods provide invaluable insights into ligand decomposition, the formation of intermediate species, and the ultimate deposition of gold.

For instance, studies on related gold complexes have revealed how minor changes in ligand arrangements can significantly impact the activation behavior of catalysts. chemrxiv.org This knowledge is directly applicable to understanding the stability and reactivity of the this compound complex in solution. Furthermore, techniques like high-field nuclear magnetic resonance (NMR) spectroscopy , small-angle X-ray scattering (SAXS) , and scanning transmission electron microscopy (STEM) are being used to characterize the structure and stability of complex metallo-supramolecular assemblies in solution, which can serve as models for understanding the behavior of gold complexes in plating baths. acs.orgacs.org

These advanced analytical methods allow for a deeper understanding of the reaction mechanisms, which is essential for the rational design of more stable and efficient gold plating systems.

Integration of Advanced Theoretical Approaches for Complex Reaction Systems

Complementing experimental studies, advanced theoretical and computational approaches are being integrated to model the behavior of complex reaction systems involving this compound. Density Functional Theory (DFT) and other computational methods are used to investigate the stability of gold-ligand complexes and their reactivity. nih.gov

Theoretical studies can predict:

Complex stability: The stability constant of the gold(I) sulphite complex, [Au(SO₃)₂]³⁻, is crucial for its effectiveness in electroplating, as ligand dissociation can lead to the undesirable spontaneous reduction of gold(I). vulcanchem.com

Reaction pathways: Computational models can elucidate the mechanisms of gold reduction and deposition, helping to understand how additives and operating conditions influence the final product. vu.lt

By combining theoretical predictions with experimental observations, researchers can gain a comprehensive understanding of the factors that govern the performance of this compound in various applications. This integrated approach accelerates the development of new formulations with improved properties.

Exploration of Novel Applications in Nanotechnology and Surface Engineering

The unique properties of this compound make it a promising precursor for applications beyond traditional electroplating, particularly in the fields of nanotechnology and surface engineering.

Nanotechnology:

This compound and related gold sulphite complexes are being explored for the synthesis of gold nanoparticles (AuNPs). ccspublishing.org.cnresearchgate.nettandfonline.com These nanoparticles exhibit unique optical and electronic properties that are dependent on their size and shape. nih.gov Controlled reduction of the gold(I) sulphite complex can produce well-dispersed AuNPs with specific dimensions. ccspublishing.org.cntandfonline.com For example, one method involves the intra-molecular reduction of sodium gold(I) sulphite to produce colloidal gold nanoparticles around 6 nm in size. ccspublishing.org.cnresearchgate.net Another approach uses sodium citrate (B86180) to reduce Na₃Au(SO₃)₂ to create gold nanoparticles with diameters between 1 and 30 nm. tandfonline.com

These synthesized nanoparticles have potential applications in:

Biosensors: Due to their biocompatibility and unique optical properties. nih.gov

Catalysis: Gold nanoparticles are known to be effective catalysts for various chemical reactions. chemrxiv.org

Electronics: As building blocks for nanoscale electronic components. mdpi.com

Surface Engineering:

In surface engineering, this compound is valued for its ability to produce low-stress, semi-bright, and pure gold deposits. sterc.orgvulcanchem.com This makes it ideal for applications requiring high-quality surface finishes, such as in microelectronics for wafer bump plating and for creating conductive patterns. sterc.orgnmfrc.orgresearchgate.net The resulting gold coatings are dense, have a smooth morphology, and exhibit excellent uniformity. 911metallurgist.comresearchgate.net

Research is ongoing to further refine the properties of the deposited gold films by optimizing the plating bath composition and operating conditions. sterc.orgresearchgate.net The goal is to tailor the surface characteristics, such as hardness, ductility, and reflectivity, for specific high-tech applications. sterc.org

Q & A

Q. What are the established synthetic methodologies for preparing ammonium gold(1+) sulphite, and what critical parameters govern its purity?

this compound is synthesized via controlled reduction of gold precursors (e.g., AuCl) with ammonium sulphite under acidic conditions. Key parameters include pH (optimally 4–6), temperature (60–80°C), and molar ratios to avoid side products like metallic gold or Au(III) complexes. Post-synthesis purification via recrystallization or solvent extraction ensures high purity. Structural validation requires elemental analysis and spectroscopic techniques (e.g., FTIR for sulphite ligand identification) .

Q. How can researchers confirm the molecular structure and oxidation state of gold in this compound?

  • X-ray diffraction (XRD): Resolves crystal structure and confirms the Au(I) oxidation state via bond lengths (Au–S bonds typically ~2.3 Å).
  • X-ray photoelectron spectroscopy (XPS): Identifies Au 4f peaks at ~84 eV (Au⁺) and rules out Au³⁺ (~87 eV).
  • Raman spectroscopy: Detects sulphite vibrational modes (e.g., symmetric S–O stretching at ~950 cm⁻¹) to confirm ligand coordination .

Q. What analytical methods are suitable for quantifying sulphite content in this compound, and how do they address potential interference from gold ions?

  • Iodometric titration: Sulphite reduces iodine to iodide, but gold ions may interfere. Masking agents like EDTA chelate Au⁺ to prevent redox interference.
  • Ion chromatography: Separates sulphite anions (SO₃²⁻) from gold complexes, enabling direct quantification with conductivity detection .

Advanced Research Questions

Q. How does the electronic structure of Au(I) in this compound influence its reactivity in catalytic or photoluminescent applications?

Au(I)’s relativistic effects stabilize linear or trigonal coordination geometries, enhancing ligand-to-metal charge transfer (LMCT) for photoluminescence. In catalysis, the low oxidation state facilitates oxidative addition reactions. Computational studies (DFT) on Au–S bonding reveal delocalized electron density, critical for designing Au(I)-based catalysts .

Q. What experimental strategies resolve contradictions in reported spectral data for this compound (e.g., FTIR vs. Raman peaks)?

Discrepancies arise from sample hydration or polymorphic forms. Controlled dehydration (e.g., vacuum drying) and temperature-dependent spectral analysis differentiate intrinsic peaks from artifact signals. Synchrotron-based techniques improve resolution for overlapping bands .

Q. How does the stability of this compound vary under different storage conditions, and what degradation pathways dominate?

  • Thermal degradation: Above 150°C, sulphite ligands decompose to SO₂, leaving Au⁺ to disproportionate into Au⁰ and Au³⁺.
  • Photodegradation: UV exposure induces ligand dissociation, forming colloidal gold. Stability is enhanced in inert atmospheres and opaque containers .

Q. What role do counterions (e.g., NH₄⁺) play in modulating the solubility and reactivity of this compound in aqueous systems?

NH₄⁺ ions stabilize the complex via ion pairing, increasing solubility in polar solvents. In acidic media, NH₄⁺ protonation reduces solubility, precipitating Au(I)-sulphite clusters. Competitive ligand studies (e.g., with Cl⁻) reveal NH₄⁺’s weak coordination compared to stronger Lewis bases .

Methodological Considerations

  • Contradiction management: Cross-validate structural data using complementary techniques (e.g., XRD + XPS) to address literature inconsistencies .
  • Safety protocols: Follow GHS guidelines for handling sulphite compounds (e.g., ventilation to avoid SO₂ inhalation) and gold salts (skin protection) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.